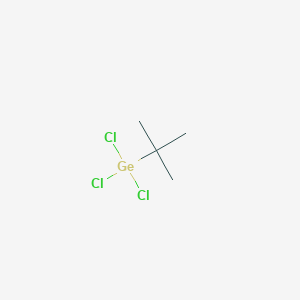
t-Butyltrichlorogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
t-Butyltrichlorogermane is primarily used as an intermediate for making organogermylene precursors . Organogermanium compounds are used in a variety of applications, including the synthesis of pharmaceuticals and as reagents in organic chemistry .
Biochemical Pathways
Organogermanium compounds are known to participate in a variety of chemical reactions, including coupling reactions, cyclizations, and substitutions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it participates in. As an intermediate in the synthesis of organogermylene precursors, its primary role is likely to facilitate the formation of these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical entities. For example, it is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It should be handled with care to prevent exposure to skin and eyes, as it can cause severe burns and eye damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: t-Butyltrichlorogermane can be synthesized through the reaction of germanium tetrachloride with tert-butyl chloride in the presence of a suitable catalyst . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where germanium tetrachloride and tert-butyl chloride are reacted under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: t-Butyltrichlorogermane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other groups using reagents like ethynylmagnesium bromide.
Reduction Reactions: The compound can be reduced to form organogermanium hydrides under specific conditions.
Common Reagents and Conditions:
Ethynylmagnesium Bromide: Used for substitution reactions to replace chlorine atoms with ethynyl groups.
Hydrogen Gas: Used in reduction reactions to convert this compound to organogermanium hydrides.
Major Products Formed:
Alkyl(triethynyl)germanes: Formed through substitution reactions with ethynylmagnesium bromide.
Organogermanium Hydrides: Formed through reduction reactions.
Scientific Research Applications
t-Butyltrichlorogermane has several scientific research applications, including:
Comparison with Similar Compounds
t-Butyltrichlorogermane can be compared with other similar compounds, such as:
sec-Butyltrichlorogermane: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.
Isopropyltrichlorogermane: Another similar compound with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it particularly useful in synthesizing specific organogermanium compounds that require such steric effects .
Properties
IUPAC Name |
tert-butyl(trichloro)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDREUNIZFWMEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Ge](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516597 |
Source


|
| Record name | tert-Butyl(trichloro)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-92-5 |
Source


|
| Record name | tert-Butyl(trichloro)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
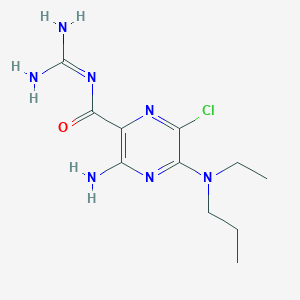
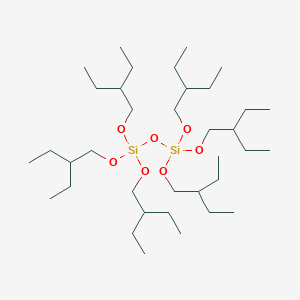

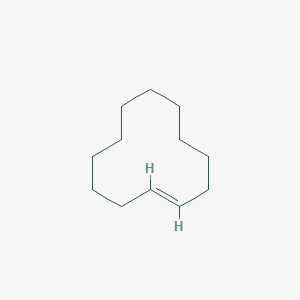
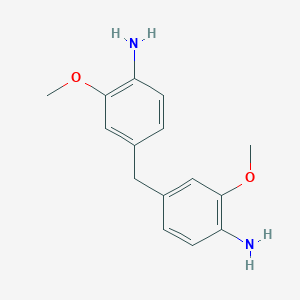
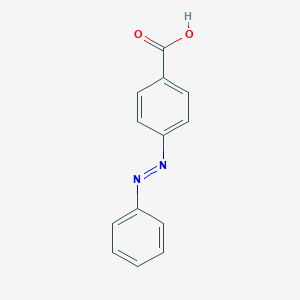
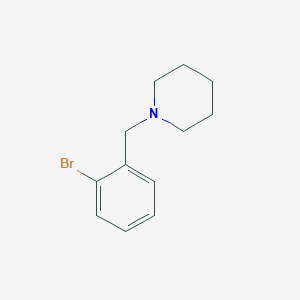
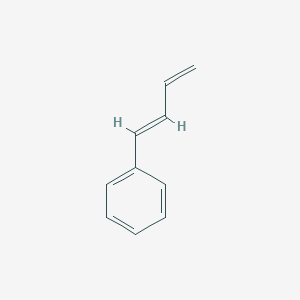
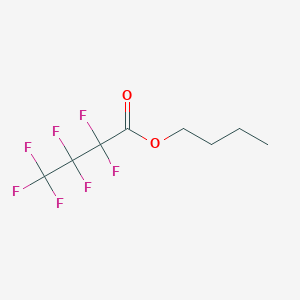
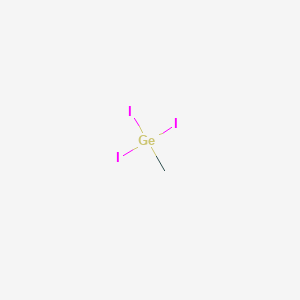
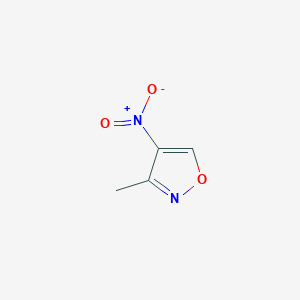
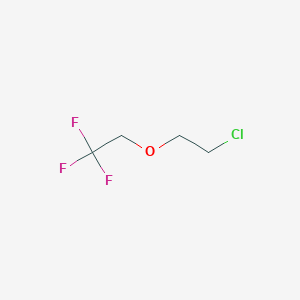

phosphonium bromide](/img/structure/B73364.png)
